molecular formula C22H25NO2 B587744 2-(4-Methoxyphenyl)-1-(1-pentylindol-3-YL)ethanone CAS No. 864445-47-6

2-(4-Methoxyphenyl)-1-(1-pentylindol-3-YL)ethanone

Cat. No.: B587744
CAS No.: 864445-47-6
M. Wt: 335.4 g/mol
InChI Key: KQRKUKYSZPHOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Chemical Name: .

    Physical Properties: JWH-201 appears as a white solid at room temperature.

  • Preparation Methods

      Synthetic Routes: The synthesis of JWH-201 involves chemical reactions to assemble its molecular structure. Specific synthetic routes may vary, but they typically start from simpler precursors.

      Reaction Conditions: Details on specific reaction conditions for JWH-201 synthesis are not widely available in the public domain.

      Industrial Production: Information regarding large-scale industrial production methods is limited due to its research nature.

  • Chemical Reactions Analysis

      Reactivity: JWH-201 can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The products formed from these reactions would be derivatives of JWH-201 with altered functional groups.

  • Scientific Research Applications

      Chemistry: JWH-201 serves as a valuable reference standard for analytical purposes in cannabinoid research.

      Biology and Medicine: Researchers study its effects on cannabinoid receptors (such as CB1) and explore potential therapeutic applications.

      Industry: Although not directly used in industry, understanding its properties informs the development of related compounds.

  • Mechanism of Action

      CB1 Receptor Binding: JWH-201 binds to the CB1 receptor, affecting the endocannabinoid system.

      Neurological Effects: Activation of CB1 receptors influences neurotransmitter release, leading to various physiological responses.

  • Comparison with Similar Compounds

    Remember that JWH-201 is primarily a research compound, and its use should be handled with care and within legal and ethical boundaries

    Properties

    IUPAC Name

    2-(4-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H25NO2/c1-3-4-7-14-23-16-20(19-8-5-6-9-21(19)23)22(24)15-17-10-12-18(25-2)13-11-17/h5-6,8-13,16H,3-4,7,14-15H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KQRKUKYSZPHOKC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H25NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90658736
    Record name 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90658736
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    335.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    864445-47-6
    Record name JWH-201
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445476
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90658736
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name JWH-201
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE8PAU3VSY
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.